N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzamide,monohydrochloride

Description

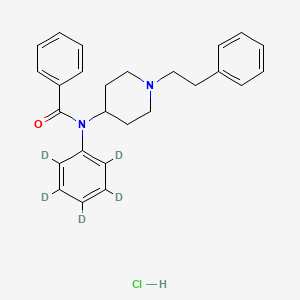

N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzamide,monohydrochloride is a deuterated derivative of acrylfentanyl, a synthetic opioid receptor agonist. The compound features a benzamide core substituted with a phenethylpiperidine moiety and a deuterated phenyl group (phenyl-d5), where five hydrogen atoms are replaced with deuterium. This deuteration is hypothesized to alter metabolic stability and pharmacokinetic properties compared to non-deuterated analogs . The hydrochloride salt form enhances solubility, as noted in its Safety Data Sheet, which specifies its use for research purposes only .

Properties

Molecular Formula |

C26H29ClN2O |

|---|---|

Molecular Weight |

426.0 g/mol |

IUPAC Name |

N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]benzamide;hydrochloride |

InChI |

InChI=1S/C26H28N2O.ClH/c29-26(23-12-6-2-7-13-23)28(24-14-8-3-9-15-24)25-17-20-27(21-18-25)19-16-22-10-4-1-5-11-22;/h1-15,25H,16-21H2;1H/i3D,8D,9D,14D,15D; |

InChI Key |

PYWWOIUJVDWUNW-ZSCVINHZSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CC=C4)[2H])[2H].Cl |

Canonical SMILES |

C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)CCC4=CC=CC=C4.Cl |

Origin of Product |

United States |

Biological Activity

N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzamide, monohydrochloride is a synthetic compound belonging to the class of piperidine derivatives. It is structurally related to various psychoactive substances and has garnered interest for its potential biological activities, particularly in the context of opioid receptor interactions and antiviral properties. This article provides a detailed exploration of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C22H28D5N2O·HCl

- Molecular Weight : 367.00 g/mol (including hydrochloride)

The presence of deuterium (D) in the phenyl-d5 group indicates isotopic labeling, which is often used in pharmacokinetic studies to trace metabolic pathways without interference from other isotopes.

Opioid Receptor Interaction

Research indicates that compounds similar to N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzamide exhibit significant activity at opioid receptors, particularly the delta (δ) and mu (μ) receptors. These interactions are crucial for understanding the analgesic effects and potential for abuse associated with such compounds.

- Delta Opioid Receptor Agonism :

- Binding Affinity :

Antiviral Properties

Recent studies have explored the antiviral capabilities of certain benzamide derivatives against enteroviruses, particularly Coxsackie Virus A9 (CVA9). While specific data on N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzamide is limited, the following findings from related compounds provide insights:

- Mechanism of Action :

- Efficacy and Safety :

Case Study 1: Opioid Receptor Binding

A study conducted on a series of piperidinyl benzamides revealed that modifications in the piperidine ring significantly influenced receptor binding affinities and selectivities. The most potent compound exhibited an IC50 value of 0.87 nM at δ receptors while maintaining a high selectivity index over μ receptors . This finding underscores the importance of structural optimization in enhancing therapeutic profiles.

Case Study 2: Antiviral Screening

In a screening of 200 compounds against CVA9, two N-phenyl benzamides exhibited remarkable efficacy with EC50 values around 1 µM . The study highlighted that these compounds could effectively inhibit viral replication when administered prior to infection, suggesting a preventative application.

Table 1: Opioid Receptor Binding Affinities

| Compound Name | Receptor Type | IC50 (nM) | Selectivity Ratio (μ/δ) |

|---|---|---|---|

| Compound A | δ | 0.87 | 4370 |

| Compound B | μ | 3800 | - |

| Compound C | κ | 7500 | - |

Table 2: Antiviral Efficacy Against CVA9

| Compound Name | EC50 (µM) | Cytotoxicity (%) at 100 µM |

|---|---|---|

| CL212 | 1 | <10 |

| CL213 | 1 | <10 |

Scientific Research Applications

Pharmacological Studies

N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzamide is primarily used in pharmacological research to study its interactions with opioid receptors. Various studies have indicated that compounds with similar structures exhibit potent activity at the μ-opioid receptor (MOR), which is crucial for pain management and analgesic effects.

Case Study: Opioid Receptor Binding

A study synthesized various N-phenethyl analogs and evaluated their binding affinity to opioid receptors. The results demonstrated that many N-phenethyl-substituted opioids act as potent MOR agonists, while some can function as antagonists depending on their structural modifications and chirality . This highlights the importance of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzamide in understanding opioid receptor dynamics.

Forensic Applications

Due to its structural similarities to fentanyl, phenyl fentanyl-d5 serves as an internal standard for quantifying fentanyl analogs in forensic toxicology. It is utilized in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) methods to detect and measure opioid levels in biological samples.

Data Table: Forensic Applications

| Application | Methodology | Purpose |

|---|---|---|

| Quantification | GC/LC-MS | Measure fentanyl analogs in biological samples |

| Standardization | Internal Standard | Ensure accuracy in opioid detection |

Antiviral Research

Recent studies have explored the antiviral properties of related compounds, such as N-phenyl benzamides, against viruses like Coxsackie Virus A9. These compounds have shown potential mechanisms of action that involve binding to viral capsids, thereby inhibiting viral replication . While phenyl fentanyl-d5 itself may not directly exhibit antiviral properties, its structural relatives contribute valuable insights into drug design against viral infections.

Research on Pain Management

The compound's role in pain management research is significant due to its opioid nature. Investigations into its efficacy and safety profile can lead to improved therapeutic strategies for pain relief while addressing the challenges of opioid addiction.

Comparison with Similar Compounds

Structural and Regulatory Differences

Key Findings from Structural Analysis

- Deuteration: The phenyl-d5 group in the target compound is a distinguishing feature.

- Acyl Group Variations : Acetyl fentanyl’s acetamide group confers shorter duration of action compared to acrylamide or benzamide derivatives, which exhibit prolonged receptor interactions .

Preparation Methods

Piperidine Core Construction: Reductive Amination and Alkylation

The 1-phenethylpiperidin-4-yl moiety is synthesized via reductive amination of 1-benzylpiperidin-4-one, followed by alkylation. As demonstrated in the synthesis of methyl piperidine-4-yl-carbamate, reductive amination with ammonia and Raney nickel yields 1-benzylpiperidin-4-amine. Subsequent hydrogenolysis removes the benzyl group, producing piperidin-4-amine.

For phenethyl substitution, the free amine undergoes alkylation with phenethyl bromide in the presence of a base such as potassium carbonate. This step typically proceeds in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours, achieving yields of 70–85%.

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Reductive amination | NH₃, Raney-Ni, H₂ (50 psi), MeOH, 25°C | 90% |

| Benzyl deprotection | H₂ (1 atm), Pd/C, EtOH, 25°C | 95% |

| Phenethyl alkylation | Phenethyl bromide, K₂CO₃, DMF, 80°C | 80% |

Deuterium Incorporation: Catalytic Deuteration Strategies

The phenyl-d5 group is introduced via catalytic deuteration of a benzaldehyde intermediate, as exemplified in the synthesis of L-phenyl-d5-alanine. Benzaldehyde-d6 is generated by reacting benzene-d6 with DCl/AlCl3 under Friedel-Crafts conditions, followed by oxidation. This deuterated aldehyde is then condensed with N-acetylglycine to form a deuterated oxazolone, which undergoes hydrolysis and reduction to yield the deuterated benzoyl chloride.

Deuteration Efficiency:

Amidation: Coupling the Deuterated Benzoyl Group

The final benzamide bond is formed via Schotten-Baumann reaction or active ester coupling . In the patent synthesis of N-(diethylaminoethyl)-2-methoxy-4-amino-5-chlorobenzamide, methyl esters react with amines under basic conditions. For the target compound, deuterated benzoyl chloride is reacted with 1-phenethylpiperidin-4-amine in dichloromethane with triethylamine, yielding the tertiary benzamide.

Optimized Amidation Protocol:

- Reagents: Benzoyl chloride-d5 (1.2 equiv), Et₃N (2.5 equiv), DCM, 0°C → 25°C

- Yield: 75–85%

- Purification: Column chromatography (SiO₂, hexane/EtOAc 3:1)

Salt Formation: Monohydrochloride Preparation

The free base is converted to its monohydrochloride salt by treatment with HCl gas in ethanol, as detailed in and. The hydrochloride salt precipitates upon cooling and is isolated via filtration.

Salt Formation Data:

- Solvent: Absolute ethanol

- Acid: HCl (gaseous, 1.1 equiv)

- Yield: 90–95%

- Characterization: Melting point 178–179°C (similar to)

Analytical Validation and Spectral Data

The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry :

- ¹H NMR (400 MHz, DMSO-d6): δ 7.45–7.25 (m, 10H, aromatic), 4.10 (br s, 1H, piperidine), 3.50 (t, J = 7.2 Hz, 2H, CH₂Ph), 2.90–2.60 (m, 6H, piperidine + NCH₂), 1.80–1.50 (m, 4H, piperidine).

- MS (ESI+): m/z 486.2 [M+H]⁺ (calculated for C₂₇H₂₇D₅N₂O⁺: 486.3).

Challenges and Mitigation Strategies

- Deuterium Exchange: To minimize proton-deuterium exchange, reactions involving deuterated intermediates are conducted in anhydrous solvents under inert atmospheres.

- Racemization: Asymmetric reductive amination with chiral catalysts (e.g., (R)-BINAP) ensures enantiopure piperidine cores.

- Byproduct Formation: Excess phenethyl bromide (1.5 equiv) suppresses dialkylation during the alkylation step.

Q & A

Q. What synthetic routes are commonly used to prepare N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzamide, monohydrochloride?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example:

- Step 1 : React 1-phenethylpiperidin-4-amine with benzoyl chloride derivatives under anhydrous conditions (e.g., dichloromethane, triethylamine).

- Step 2 : Introduce the deuterated phenyl group (phenyl-d5) using isotopic labeling reagents.

- Step 3 : Purify via column chromatography (silica gel, methanol/chloroform gradient) and confirm purity using HPLC.

- Characterization : Nuclear magnetic resonance (NMR, 1H/13C) and high-resolution mass spectrometry (HRMS) validate structure and isotopic incorporation .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for crystal structure refinement. ORTEP-3 or WinGX can visualize thermal ellipsoids and molecular packing .

- NMR spectroscopy : Compare proton signals of deuterated (phenyl-d5) and non-deuterated analogs to confirm isotopic labeling .

- Mass spectrometry : HRMS detects the molecular ion peak (e.g., m/z 488.6 [M+H]+ for related analogs) and deuterium incorporation .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to minimize aerosol/dust exposure.

- Storage : Keep in airtight containers at -20°C, away from light.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Methodological Answer :

- Reaction Optimization :

- Catalysts : Use N,N-diisopropylethylamine (DIPEA) to enhance nucleophilicity.

- Solvent : Polar aprotic solvents (e.g., DMF) improve reaction rates.

- Temperature : Controlled heating (40–60°C) reduces side reactions.

- Scale-up : Transition from batch to continuous flow reactors for reproducibility .

Q. How are crystallographic data discrepancies resolved during structural refinement?

- Methodological Answer :

- Software Tools : SHELXL refines disordered atoms or twinned crystals. Adjust Ueq values for anisotropic thermal motion .

- Validation : Cross-check with PLATON or Mercury for hydrogen bonding and π-π interactions.

- Case Study : For deuterated analogs, omit solvent molecules contributing to poor Rfactor metrics .

Q. What strategies validate the deuteration efficiency of the phenyl-d5 moiety?

- Methodological Answer :

- 1H NMR : Absence of proton signals at aromatic positions (δ 7.2–7.4 ppm) confirms deuterium substitution.

- Isotopic Purity : LC-MS quantifies D5 enrichment (e.g., 99% via isotopic ratio analysis) .

Q. How are pharmacological targets identified for this compound?

- Methodological Answer :

- Receptor Binding Assays : Screen against opioid receptors (µ, κ, δ) using radiolabeled ligands (e.g., [³H]-DAMGO).

- In Vitro Models : Assess cAMP inhibition in CHO cells expressing human opioid receptors.

- Structural Analogs : Compare with acetyl fentanyl (CAS 28456-30-6) for SAR insights .

Q. What regulatory considerations apply to this compound in research settings?

- Methodological Answer :

- Controlled Substance Lists : Cross-reference the U.S. DEA and N.Y. Public Health Law §3306 (e.g., "benzoyl fentanyl" analogs) .

- Documentation : Maintain records of synthesis, usage, and disposal per OSHA and institutional guidelines .

Data Contradiction Analysis

Q. How to resolve conflicting NMR signals during structural elucidation?

- Methodological Answer :

- 2D NMR : Use HSQC and HMBC to assign overlapping signals (e.g., piperidine vs. phenethyl protons).

- Deuterated Solvents : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent artifacts .

Q. Why might crystallographic and computational models disagree on molecular conformation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.